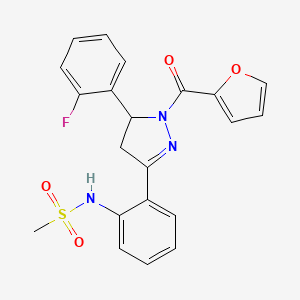

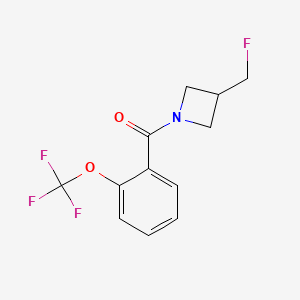

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide, also known as BPF, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. BPF has been shown to have various biochemical and physiological effects that make it a valuable compound for studying biological processes.

Applications De Recherche Scientifique

Conformational Analysis in Model Peptides

Research on the computation of stable conformations of formamide and its derivatives, including glycine and N-methyl-N-acetyl-aminoacidamides, utilized the EPEN/2-model for investigating peptides. The study revealed that calculated stable conformations qualitatively agree with experimental outcomes in unpolar solvents, suggesting potential applications in understanding peptide structure and behavior (Walther, 1987).

Synthesis of Organic Compounds

An efficient route for synthesizing 1-formyl-1,2-dihydroquinolines has been developed, which is critical for the creation of various organic compounds. This process involves the cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, feasibly prepared by reacting N-(o-acylphenyl)formamides with alkenylmagnesium bromides (Kobayashi et al., 1995).

Carbon-monoxide-free Aminocarbonylation

A carbon-monoxide-free method for aminocarbonylating aryl halides using N-substituted formamides has been developed, utilizing palladium acetate and Xantphos. This methodology provides a safer alternative for producing various amides, eliminating the need for toxic carbon monoxide gas (Sawant et al., 2011).

Ligand-Controlled Selective N-Methylation or N-Formylation

Research demonstrated that cupric subcarbonate is effective for the reductive functionalization of CO2, producing formamides and methylamines with phenylsilane as a reductant. By choosing specific ligands, it is possible to switch between N-formylation and N-methylation, showcasing the versatility of this approach for synthesizing different nitrogen-containing compounds (Li et al., 2018).

Molecular Docking and Hirshfeld Surface Analysis

A study on N-(4-Bromo-Phenyl)-Formamide, a novel derivative, involved molecular docking and Hirshfeld surface analysis to investigate its antimicrobial properties. This research highlights the compound's potential in pharmaceutical applications and provides insights into its interaction with various receptors (Malek et al., 2020).

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)14-21-18(22)19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGUERFBPNBCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

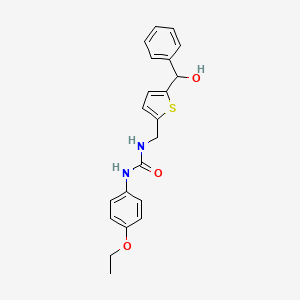

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)

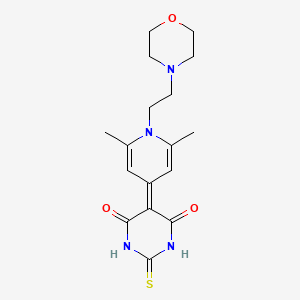

![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)

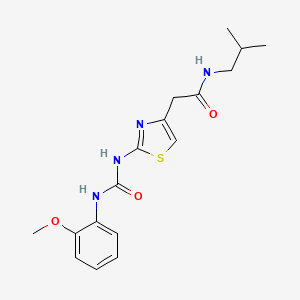

![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)

![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2877163.png)

![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)

![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)